3-Bromo-4-iodopyridine-2-carboxamide
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Overview
Description
3-Bromo-4-iodopyridine-2-carboxamide is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodopyridine-2-carboxamide typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-iodopyridine-2-carboxamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodopyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-iodopyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodopyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloropyridine-2-carboxamide
- 3-Bromo-4-fluoropyridine-2-carboxamide
- 3-Iodo-4-chloropyridine-2-carboxamide
Uniqueness
3-Bromo-4-iodopyridine-2-carboxamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in halogen bonding, making it a valuable building block in the synthesis of complex molecules .
Properties
Molecular Formula |
C6H4BrIN2O |
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Molecular Weight |
326.92 g/mol |
IUPAC Name |
3-bromo-4-iodopyridine-2-carboxamide |
InChI |
InChI=1S/C6H4BrIN2O/c7-4-3(8)1-2-10-5(4)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
CRWIZNSVSLCELA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)C(=O)N |
Origin of Product |
United States |
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